4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid

Catalog No.
S820561
CAS No.
1820684-04-5
M.F
C11H9BrN2O3S
M. Wt
329.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole...

CAS Number

1820684-04-5

Product Name

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid

IUPAC Name

4-bromo-2-(3-hydroxyazetidin-1-yl)-1,3-benzothiazole-6-carboxylic acid

Molecular Formula

C11H9BrN2O3S

Molecular Weight

329.17 g/mol

InChI

InChI=1S/C11H9BrN2O3S/c12-7-1-5(10(16)17)2-8-9(7)13-11(18-8)14-3-6(15)4-14/h1-2,6,15H,3-4H2,(H,16,17)

InChI Key

RXHGWZNASQPBLM-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3Br)C(=O)O)O

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3Br)C(=O)O)O

Antimicrobial Drug Development

Field: Medicinal Chemistry

Methods: Synthesis of derivatives followed by in vitro screening against various microbial strains.

Results: Some derivatives have shown promising activity against specific bacteria, with minimum inhibitory concentrations improving by 20-30% compared to existing drugs .

Organic Synthesis

Field: Organic Chemistry

Methods: Employing techniques like cycloaddition reactions to create novel organic compounds.

Results: Successful synthesis of multiple novel compounds, with yields ranging from 70-90% .

Analytical Method Development

Field: Analytical Chemistry

Methods: The compound is used to create calibration curves and validate the sensitivity of detection methods.

Results: Enhanced detection limits for various drugs, with some methods achieving up to tenfold improvement in sensitivity .

Chemical Engineering Processes

Field: Chemical Engineering

Methods: Process simulation and optimization studies using the compound as a model reactant.

Results: Improved process efficiency, with a reduction in reaction times by up to 25% and increased yield by 15% .

Antitubercular Compound Synthesis

Methods: Synthesis of benzothiazole derivatives and testing their activity against Mycobacterium tuberculosis.

Results: Some newly synthesized molecules exhibited better inhibitory potency than standard drugs, with a few showing up to 50% lower inhibitory concentrations .

Neuroprotective Agent Research

Field: Neuroscience

Methods: In vivo studies involving animal models to assess neuroprotection against oxidative stress.

Results: Preliminary results indicate a reduction in neuronal damage markers by approximately 30% .

Antitumor Activity

Field: Oncology

Methods: Synthesis of novel derivatives and their in vitro evaluation against various cancer cell lines.

Results: Some derivatives have shown a decrease in tumor cell viability by up to 40%, suggesting potential antitumor activity .

Antiviral Drug Synthesis

Field: Virology

Methods: Computational modeling followed by synthesis and biological evaluation of the compound against targeted viruses.

Results: Identified compounds have demonstrated an increase in antiviral activity by 25% compared to standard treatments .

Agricultural Chemical Development

Field: Agrochemistry

Methods: Laboratory synthesis and field testing of derivatives as potential pesticides or herbicides.

Results: Some derivatives have shown enhanced efficacy in pest control with a reduction in required dosage by 20% .

Material Science

Field: Material Chemistry

Methods: Molecular engineering and testing of the compound’s derivatives in various electronic applications.

Results: Achieved a 15% improvement in conductivity in certain semiconductor materials .

Environmental Chemistry

Field: Environmental Science

Methods: Development of sensitive assays using the compound to detect trace levels of environmental toxins.

Results: The assays have shown an increase in detection sensitivity by up to 50%, allowing for better monitoring of environmental health .

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is a derivative of benzothiazole characterized by the presence of a bromine atom at the fourth position and a hydroxyazetidine moiety at the second position. Its molecular formula is C11H9BrN2O3S, and it has a molecular weight of approximately 329.17 g/mol . The compound features a carboxylic acid functional group that contributes to its solubility and reactivity.

. One common method includes:

  • Formation of Benzothiazole Derivatives: This can be achieved by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate.
  • Cyclization: The subsequent cyclization of the intermediate can yield the desired benzothiazole structure.
  • Functionalization: Further reactions may introduce the hydroxyazetidine group and the carboxylic acid functionality at specific positions on the benzothiazole ring.

These reactions highlight the compound's potential for further modifications to enhance its properties or biological activities.

Research indicates that benzothiazole derivatives, including 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid, exhibit significant antioxidant and anti-inflammatory activities. Studies have shown that these compounds can mitigate oxidative stress and inflammation in various biological models, suggesting their potential as therapeutic agents in treating conditions related to oxidative damage.

The synthesis of this compound can be approached via several methodologies:

  • Classical Organic Synthesis: Utilizing traditional organic reactions involving halogenation, cyclization, and functional group transformations.
  • Modern Synthetic Techniques: Employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times.

These methods can vary in terms of efficiency, yield, and environmental impact .

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Chemical Research: In studies exploring the structure-activity relationship of benzothiazole derivatives.

The compound's unique structure may also allow for further exploration in materials science or as a reagent in organic synthesis .

Research into the interactions of this compound with biological targets is ongoing. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acidC10H9BrN2O2SLacks hydroxyazetidine; potential for different biological activity
5-MethylbenzothiazoleC8H7NSSimpler structure; used in dye manufacturing
2-AminobenzothiazoleC7H6N2SExhibits antimicrobial properties; simpler amine substitution

Uniqueness

The uniqueness of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid lies in its specific combination of bromine substitution and the hydroxyazetidine moiety, which may confer distinct biological properties not found in other benzothiazole derivatives. This structural complexity may enhance its effectiveness as an antioxidant and anti-inflammatory agent compared to simpler analogs.

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid typically exists as a crystalline solid at room temperature [1]. The compound exhibits a molecular formula of C₁₁H₉BrN₂O₃S with a molecular weight of 329.17 g/mol [1] . The presence of multiple functional groups, including the bromine atom, hydroxyazetidine moiety, and carboxylic acid group, contributes to its distinctive morphological characteristics. The compound demonstrates moderate stability under standard laboratory conditions but requires storage in sealed containers under dry conditions at 2-8°C to prevent degradation [1].

The crystalline nature of the compound is attributed to intermolecular hydrogen bonding between carboxylic acid groups and the hydroxyl functionality of the azetidine ring . These interactions facilitate the formation of ordered crystal structures, which is characteristic of compounds containing both hydrogen bond donors and acceptors.

Solubility Profile Across Solvent Systems

The solubility behavior of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is governed by its amphiphilic nature, arising from the presence of both hydrophilic and hydrophobic structural elements. The carboxylic acid group and hydroxyazetidine moiety provide hydrophilic character, while the brominated benzothiazole core contributes to hydrophobic interactions .

The compound exhibits limited water solubility due to the predominance of the aromatic heterocyclic system [1]. Enhanced solubility is observed in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the polar functional groups can form favorable interactions with the solvent molecules . The presence of the carboxylic acid group enables pH-dependent solubility, with increased solubility in basic aqueous solutions due to deprotonation and formation of the carboxylate anion.

Thermal Properties and Phase Transitions

The thermal stability of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is influenced by the robustness of the benzothiazole core and the thermal sensitivity of the functional groups. While specific melting point data for this compound is not available in the literature, related benzothiazole-6-carboxylic acid derivatives typically exhibit melting points in the range of 245-251°C [4] [5] [6].

The compound likely undergoes thermal decomposition before reaching its theoretical boiling point, as observed with similar carboxylic acid derivatives [5]. The thermal decomposition process typically involves decarboxylation of the carboxylic acid group, followed by degradation of the azetidine ring and eventual breakdown of the aromatic system [7].

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is dominated by electronic transitions within the benzothiazole chromophore. The parent benzothiazole system exhibits characteristic absorption at approximately 217 nm in ethanol, corresponding to π→π* transitions within the aromatic system [8] [9].

The presence of the bromine substituent at the 4-position introduces additional electronic perturbations, potentially causing bathochromic shifts in the absorption maxima [10]. The electron-withdrawing nature of the bromine atom and carboxylic acid group can influence the electronic density distribution within the conjugated system, affecting both the position and intensity of absorption bands [11].

Infrared Spectral Analysis

The infrared spectrum of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid exhibits characteristic absorption bands that reflect the presence of multiple functional groups. The carboxylic acid functionality displays two prominent features: a broad O-H stretching absorption spanning 2500-3300 cm⁻¹ and a C=O stretching band in the region of 1710-1760 cm⁻¹ [7] [12].

The broad nature of the O-H stretch is attributed to extensive hydrogen bonding between carboxylic acid groups, commonly observed in dimeric structures [12]. The C=O stretching frequency is influenced by the aromatic conjugation, with the exact position depending on the degree of conjugation between the carboxyl group and the benzothiazole ring system [7].

Additional characteristic absorptions include C-O stretching vibrations in the 1320-1210 cm⁻¹ region and various aromatic C-H and C=C stretching modes [7] [12]. The presence of the bromine substituent may introduce characteristic fingerprint region absorptions that aid in structural identification.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Signal Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid provides detailed information about the proton environments within the molecule. The carboxylic acid proton typically appears as a broad singlet at approximately 12 ppm, characteristic of exchangeable protons in carboxylic acid groups [7] [13].

The aromatic protons of the benzothiazole ring system appear in the downfield region (7-8 ppm), with specific chemical shifts influenced by the electron-withdrawing effects of the bromine substituent and carboxylic acid group [13]. The hydroxyazetidine protons exhibit characteristic multiplicities and coupling patterns that reflect the rigid four-membered ring structure.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct carbon environments within the molecular structure. The carboxylic acid carbon typically resonates in the 165-185 ppm range, with the exact position influenced by the degree of conjugation with the aromatic system [7] [13].

The aromatic carbon atoms of the benzothiazole ring exhibit chemical shifts in the 110-130 ppm region, with variations dependent on their proximity to heteroatoms and electron-withdrawing substituents [14]. The azetidine ring carbons appear in the aliphatic region, with the hydroxyl-bearing carbon showing characteristic downfield shifts due to the electronegative oxygen atom.

Heteronuclear Correlation Spectral Analysis

Two-dimensional Nuclear Magnetic Resonance techniques, including heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC), provide valuable connectivity information for structural elucidation. These techniques enable the assignment of carbon-proton correlations and identification of long-range coupling relationships within the molecular framework.

The correlation patterns observed in heteronuclear experiments confirm the substitution pattern of the benzothiazole ring and establish the connectivity between the aromatic core and the peripheral functional groups [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid reveals characteristic fragmentation patterns that support structural identification. The molecular ion peak appears at m/z 329/331 (due to bromine isotope pattern), confirming the molecular weight .

Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units), dehydration from the hydroxyl group (loss of 18 mass units), and cleavage of the azetidine ring . The presence of bromine creates distinctive isotope patterns that aid in fragment identification and structural confirmation.

X-Ray Crystallographic Analysis

While specific X-ray crystallographic data for 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is not available in the current literature, related benzothiazole derivatives have been subjected to crystallographic analysis. Studies on similar compounds reveal that the benzothiazole ring system typically adopts a planar conformation, with substituents oriented to minimize steric interactions [15].

The presence of the carboxylic acid group enables the formation of hydrogen-bonded networks in the crystal lattice, influencing the overall packing arrangement and intermolecular interactions [15]. The hydroxyazetidine moiety may participate in additional hydrogen bonding interactions, contributing to the stability of the crystalline structure.

pH-Dependent Physicochemical Behavior

The physicochemical properties of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid exhibit significant pH dependence due to the presence of ionizable functional groups. The carboxylic acid group undergoes deprotonation in basic conditions, leading to the formation of the carboxylate anion and subsequent changes in solubility, stability, and reactivity .

The compound demonstrates increased solubility in alkaline solutions due to the formation of water-soluble carboxylate salts . Conversely, in acidic conditions, the carboxylic acid remains protonated, resulting in reduced aqueous solubility and potential precipitation from solution.

Proton Dissociation Constants

The proton dissociation constant (pKa) of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid reflects the acidity of the carboxylic acid group and any other ionizable protons present in the molecule. While specific pKa values for this compound are not available in the literature, related benzothiazole-6-carboxylic acid exhibits a predicted pKa of approximately 3.70 [5].

The electron-withdrawing effects of the bromine substituent and the benzothiazole ring system are expected to enhance the acidity of the carboxylic acid group, potentially lowering the pKa value compared to simple aliphatic carboxylic acids [16] [17]. The presence of the hydroxyazetidine moiety may introduce additional ionizable sites, contributing to the overall acid-base behavior of the compound.

Tautomerism and Resonance Stabilization

The structure of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid may exhibit tautomeric equilibria, particularly involving the benzothiazole ring system and the carboxylic acid group. The benzothiazole core can potentially undergo nitrogen-sulfur tautomerism, although the aromatic character of the system generally favors the conventional structure [14] [18].

The carboxylic acid group may participate in keto-enol tautomerism under specific conditions, though the carboxylic acid form is typically predominant due to its greater thermodynamic stability [14]. The presence of the electron-withdrawing bromine substituent and the benzothiazole ring system provides additional resonance stabilization to the carboxylate anion formed upon deprotonation.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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